alpha-ENDORPHIN

Opioid Receptor Pharmacology Naloxone Displacement Endogenous Peptide Profiling

Select α-Endorphin (59004-96-5) for its unique pharmacological profile as an endogenous opioid peptide with antagonist characteristics in naloxone displacement assays, distinct from β-endorphin agonism. Its potent modulation of striatal dopamine metabolism (decreased HVA at 20 μg) and induction of monocyte chemotaxis at 0.1 nM make it the targeted probe for non-analgesic behavioral pharmacology, neuroimmune signaling, and opioid-dopamine interaction studies requiring compound-specific precision over in-class substitution. Ideal for RIA/MS reference standards due to 19-fold higher plasma levels vs. γ-endorphin.

Molecular Formula C77H120N18O26S
Molecular Weight 1745.9 g/mol
CAS No. 59004-96-5
Cat. No. B3026338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-ENDORPHIN
CAS59004-96-5
Synonymsalpha Endorphin
alpha-Endorphin
beta-Endorphin (1-16)
Endorphin, alpha
Molecular FormulaC77H120N18O26S
Molecular Weight1745.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)/t40-,41-,42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,60+,61+,62+,63+/m1/s1
InChIKeyNXSIJWJXMWBCBX-NWKQFZAZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Endorphin (CAS 59004-96-5) for Research Procurement: Identity and In-Class Context


alpha-Endorphin (CAS 59004-96-5), also designated as β-lipotropin(61-76), is a 16-amino acid endogenous opioid peptide derived from the pro-opiomelanocortin (POMC) precursor [1]. It constitutes the N-terminal fragment of β-endorphin (β-endorphin(1-16)) and shares an identical 16-amino acid sequence with the N-terminus of γ-endorphin, with γ-endorphin differing by a single C-terminal leucine extension (β-endorphin(1-17)) [1]. Within the endorphin family—comprising α-endorphin (16 aa), β-endorphin (31 aa), and γ-endorphin (17 aa)—these peptides exhibit substantial divergence in receptor pharmacology, behavioral activity, and physiological disposition [2].

Why alpha-Endorphin (CAS 59004-96-5) Cannot Be Generically Substituted with β- or γ-Endorphin


Despite sequence homology exceeding 94% among α-, β-, and γ-endorphins, these peptides exhibit fundamentally divergent pharmacological profiles that preclude functional interchangeability in research applications. α-Endorphin demonstrates markedly lower opioid receptor affinity relative to β-endorphin and exhibits a documented antagonist characteristic in displacement assays, distinguishing it from the potent agonist profile of β-endorphin [1]. In central dopamine metabolism, α-endorphin produces distinct effects on striatal homovanillic acid (HVA) content not observed with β-endorphin, indicating discrete neuromodulatory actions that cannot be replicated by other family members [2]. These quantitative pharmacological and neurochemical differences necessitate compound-specific selection based on experimental objectives rather than in-class substitution.

Quantitative Differentiation Evidence for alpha-Endorphin (CAS 59004-96-5) vs. β-Endorphin and γ-Endorphin


alpha-Endorphin Opioid Receptor Affinity vs. β-Endorphin and Morphine: Displacement Assay Comparison

In [3H]naloxone displacement assays using rat brain membrane preparations, α-endorphin exhibits substantially lower affinity for opiate receptors than both β-endorphin and the reference alkaloid morphine, and importantly displays a marked antagonist characteristic not observed with β-endorphin [1].

Opioid Receptor Pharmacology Naloxone Displacement Endogenous Peptide Profiling

Differential Effects of α-Endorphin vs. β-Endorphin on Striatal Dopamine Metabolism in Mice

Intracerebral administration of α-endorphin (20 μg) significantly decreased homovanillic acid (HVA) content in the mouse striatum, whereas β-endorphin at doses of 1 and 2 μg produced no measurable effect on brain dopamine metabolism [1]. This differential activity was reversed by naloxone pretreatment (1 mg/kg), confirming opioid receptor mediation of the α-endorphin effect [1].

Dopamine Metabolism Neuropharmacology Striatal Neurochemistry

Delay of Extinction of Pole-Jumping Avoidance Behavior: α-Endorphin vs. β-Endorphin Potency Comparison

In rat pole-jumping avoidance conditioning paradigms, α-endorphin demonstrates substantially greater potency than β-endorphin in delaying extinction of learned avoidance behavior. α-Endorphin exhibits ED50 values of 40 pM (subcutaneous) and 2 pM (intracerebroventricular) for this behavioral endpoint, representing approximately 30-fold and 100-fold greater potency respectively relative to β-endorphin [1].

Behavioral Pharmacology Avoidance Conditioning In Vivo Efficacy

In Vitro Functional Activity in Isolated Tissue Preparations: α-Endorphin IC50 Values in Guinea Pig Ileum and Mouse Vas Deferens

α-Endorphin exhibits differential inhibitory potency across standard isolated tissue preparations, with IC50 values of 325 nM in electrically-stimulated guinea pig ileum (predominantly μ-opioid receptor mediated) and 27.6 nM in mouse vas deferens (predominantly δ-opioid receptor mediated) . This approximately 12-fold potency difference across tissue types reflects its receptor subtype engagement profile and distinguishes it from more μ-selective or δ-selective synthetic opioid ligands.

Isolated Tissue Assay Functional Pharmacology Opioid Bioactivity

Plasma Concentration Disparity Between α-Endorphin and γ-Endorphin in Human Subjects

Radioimmunological quantification in healthy human donors reveals that basal peripheral blood plasma concentrations of α-endorphin (392 ± 244 pg/mL) are approximately 19-fold higher than those of γ-endorphin (20.6 ± 9.1 pg/mL) [1]. The two endorphins exhibit strong correlation (r = 0.88) in peripheral blood, suggesting shared regulatory mechanisms for synthesis, secretion, and degradation despite the pronounced concentration disparity [1].

Endogenous Peptide Quantification Clinical Biochemistry Radioimmunoassay

α-Endorphin Chemotactic Activity on Human Monocytes at Sub-Nanomolar Concentrations

α-Endorphin induces chemotaxis of human monocytes in vitro at a concentration of 0.1 nM . This immunomodulatory activity occurs at a concentration approximately three orders of magnitude lower than its IC50 for opioid receptor-mediated effects in isolated tissue preparations (IC50 = 27.6–325 nM) , suggesting either high-sensitivity receptor engagement or a distinct mechanism from classical opioid receptor activation.

Immunomodulation Chemotaxis Monocyte Function

Optimized Research Applications for alpha-Endorphin (CAS 59004-96-5) Based on Differentiated Evidence


Opioid Receptor Antagonism and Non-Analgesic Behavioral Pharmacology Studies

α-Endorphin is optimally employed as an endogenous peptide tool to investigate opiate receptor antagonism and non-analgesic behavioral pharmacology. Its documented antagonist characteristic in [3H]naloxone displacement assays [1] and its marked potency in delaying avoidance extinction behavior (ED50 = 2–40 pM) [2] position it for studies focused on endogenous opioid modulation of learning, memory, and conditioned responses independent of classical analgesic endpoints.

Opioid-Dopamine Interaction and Striatal Neuromodulation Research

α-Endorphin serves as a selective probe for investigating opioid-dopamine interactions in the striatum. Its demonstrated ability to decrease striatal homovanillic acid (HVA) content at 20 μg, a property not shared by β-endorphin [3], makes it particularly valuable for studies dissecting the neurochemical basis of behavioral activation, neuroleptic-like effects, and the dopaminergic correlates of endogenous opioid signaling.

Immunomodulatory Signaling and Monocyte Chemotaxis Assays

α-Endorphin is suitable for investigating non-classical opioid peptide signaling in immune cell function. Its potent induction of human monocyte chemotaxis at 0.1 nM—concentrations 276- to 3,250-fold below functional tissue IC50 values —supports its use in studies examining the interface between endogenous opioid peptides and innate immune cell trafficking, inflammation, and neuroimmune communication.

Endogenous Peptide Biomarker Quantification and Method Development

α-Endorphin is the appropriate reference standard for developing and validating radioimmunoassays or mass spectrometry-based quantification methods targeting circulating endogenous endorphin fragments. Its 19-fold higher plasma concentration relative to γ-endorphin in human subjects [4] establishes it as the more analytically accessible biomarker candidate among shorter endorphin species, supporting translational studies in mood disorders, stress physiology, and neuroendocrine regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-ENDORPHIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.